Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-
CAS No.: 123794-64-9
Cat. No.: VC17145214
Molecular Formula: C15H17ClN2O4
Molecular Weight: 324.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123794-64-9 |
|---|---|
| Molecular Formula | C15H17ClN2O4 |
| Molecular Weight | 324.76 g/mol |
| IUPAC Name | 4-chloro-2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine |
| Standard InChI | InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3 |
| Standard InChI Key | DRAURIOHXMXMFM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position contains a methoxy group (), while the 4-position is chlorinated. The 6-position is modified with a (3,4,5-trimethoxyphenyl)methyl group, introducing a bulky aromatic substituent that enhances steric and electronic interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.76 g/mol |
| CAS Number | 123794-64-9 |
| Stability | Stable under standard conditions |
X-ray diffraction studies of analogous pyrimidine derivatives reveal that such substitutions induce nonplanar conformations, which may influence binding to biological targets . For example, dihedral angles between aromatic rings in related compounds range from 34.5° to 89.2°, suggesting flexibility in molecular docking .
Biological Activities and Mechanisms
Pyrimidine derivatives are renowned for their enzyme-inhibitory properties. This compound’s trimethoxyphenylmethyl group resembles motifs found in kinase inhibitors, such as TAK-733 (a MEK/ERK inhibitor) and PD-173955 (an Abl kinase inhibitor) . Potential mechanisms include:
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Dihydrofolate Reductase (DHFR) Inhibition: Analogous compounds like pyrido[2,3-d]pyrimidines exhibit nanomolar affinity for DHFR, a target in antifolate therapies .
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Kinase Modulation: The trimethoxyphenyl group may interact with ATP-binding pockets in kinases, similar to BOS172722, a TTK kinase inhibitor .
Spectroscopic and Thermal Characterization
Experimental characterization of pyrimidine derivatives typically employs:
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FT-IR/Raman Spectroscopy: To identify functional groups (e.g., C–Cl stretching at 550–650 cm⁻¹, C–N vibrations at 1,350–1,500 cm⁻¹) .
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NMR Spectroscopy: NMR peaks for methoxy groups appear near δ 3.8–4.0 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm .
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Thermogravimetric Analysis (TGA): Decomposition temperatures above 300°C indicate high thermal stability, critical for pharmaceutical formulation .
For instance, the structurally similar compound DMS () exhibits a melting point of 214–216°C and a decomposition onset at 300°C .
Comparative Analysis with Related Compounds
The table below contrasts key features of this compound with analogous pyrimidine derivatives:
Structural differences, such as the absence of a pyrido ring in the target compound, may reduce kinase affinity compared to PD-173955 but enhance selectivity for DHFR .
Future Directions and Applications
Emerging applications for this compound include:
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Photonic Devices: Pyrimidines with high third-order nonlinear susceptibility () values, such as DMS (), are used in optical limiters . Functionalization with electron-donating groups (e.g., –OCH₃) could further enhance nonlinear optical properties.
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Targeted Cancer Therapies: Structural optimization to improve blood-brain barrier penetration or reduce off-target effects is critical. Hybrid molecules combining pyrimidine and trimethoxyphenyl motifs may synergize tubulin polymerization inhibition with kinase modulation .
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